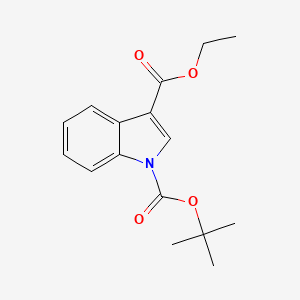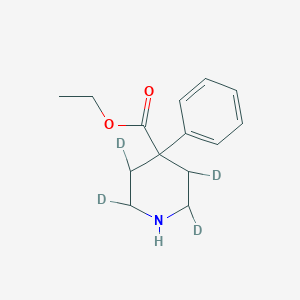
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is a chemical compound that has gained significant attention in the scientific community for its potential use in various fields. This compound is a derivative of piperazine and is commonly known as Etazolate. It has been extensively researched for its pharmacological properties and has shown promising results in treating various neurological disorders.
Mécanisme D'action
Etazolate acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, which leads to an increase in the inhibitory effect of GABA. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects:
Etazolate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Etazolate in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using Etazolate is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research on Etazolate. One potential direction is to study its potential use in treating other neurological disorders such as anxiety and depression. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, the use of Etazolate in combination with other drugs could also be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of Etazolate involves the reaction of piperazine with ethyl acetoacetate and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is then purified through recrystallization. The yield of the synthesis process is typically around 80%.
Applications De Recherche Scientifique
Etazolate has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been found to have a positive effect on memory and cognitive function in animal models. Etazolate has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
181468-31-5 |
|---|---|
Nom du produit |
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.239 |
Nom IUPAC |
(6S)-3,3-diethyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clé InChI |
KOSUWMCFGPNUSR-LURJTMIESA-N |
SMILES |
CCC1(C(=O)NC(C(=O)N1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






ethane](/img/structure/B573644.png)


![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B573652.png)


